molecular formula C7H12ClNO2 B1297874 4-(2-Chloropropanoyl)morpholine CAS No. 54022-76-3

4-(2-Chloropropanoyl)morpholine

Cat. No.: B1297874
CAS No.: 54022-76-3
M. Wt: 177.63 g/mol
InChI Key: QAGATHCAVJHHGR-UHFFFAOYSA-N
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Description

4-(2-Chloropropanoyl)morpholine is an organic compound that belongs to the class of morpholine derivatives It features a morpholine ring substituted with a 2-chloropropanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloropropanoyl)morpholine typically involves the reaction of morpholine with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Morpholine+2-Chloropropanoyl chlorideThis compound+HCl\text{Morpholine} + \text{2-Chloropropanoyl chloride} \rightarrow \text{this compound} + \text{HCl} Morpholine+2-Chloropropanoyl chloride→this compound+HCl

The reaction is usually conducted in an inert solvent like dichloromethane at a low temperature to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloropropanoyl)morpholine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom in the 2-chloropropanoyl group can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield morpholine and 2-chloropropanoic acid.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction to form alcohols.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic substitution: Substituted morpholine derivatives.

    Hydrolysis: Morpholine and 2-chloropropanoic acid.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

Scientific Research Applications

4-(2-Chloropropanoyl)morpholine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for drug candidates.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Chloropropanoyl)morpholine depends on its specific application. In general, the compound can interact with biological targets through its morpholine ring and the 2-chloropropanoyl group. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chloroacetyl)morpholine
  • 4-(2-Bromopropanoyl)morpholine
  • 4-(2-Fluoropropanoyl)morpholine

Comparison

4-(2-Chloropropanoyl)morpholine is unique due to the presence of the 2-chloropropanoyl group, which imparts specific reactivity and properties. Compared to its analogs with different halogen substitutions (e.g., bromine or fluorine), the chlorine atom provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-chloro-1-morpholin-4-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO2/c1-6(8)7(10)9-2-4-11-5-3-9/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAGATHCAVJHHGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCOCC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70336323
Record name 4-(2-Chloropropanoyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54022-76-3
Record name 4-(2-Chloropropanoyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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